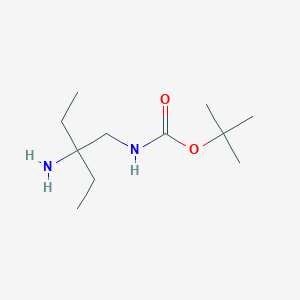

tert-butyl N-(2-amino-2-ethylbutyl)carbamate

Description

tert-butyl N-(2-amino-2-ethylbutyl)carbamate is a carbamate-protected secondary amine featuring a tert-butyloxycarbonyl (Boc) group and a branched alkyl chain with two ethyl substituents on the amino-bearing carbon. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where the Boc group acts as a temporary protective group for amines during multi-step reactions. Its steric bulk and hydrolytic stability under basic conditions make it advantageous for controlled deprotection . However, commercial availability of this specific compound has been discontinued, as noted in supplier catalogs .

Structural characterization of analogous Boc-protected amines is often performed via NMR, X-ray crystallography (e.g., ), and mass spectrometry. For instance, the related compound (E)-tert-butyl (2-((3,5-di-tert-butyl-2-hydroxybenzylidene)amino)ethyl)carbamate was confirmed by single-crystal X-ray analysis, revealing intermolecular N–H···O hydrogen bonds stabilizing its solid-state structure .

Properties

IUPAC Name |

tert-butyl N-(2-amino-2-ethylbutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-6-11(12,7-2)8-13-9(14)15-10(3,4)5/h6-8,12H2,1-5H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFJSWJQZQVKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-butyl N-(2-amino-2-ethylbutyl)carbamate , also known by its CAS number 1132-61-2, is an organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound is primarily recognized for its role as a building block in peptide synthesis and its use as an organic buffer in biological and biochemical applications. The following sections delve into its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 2-amino-2-ethylbutanol. The process can be optimized through various conditions to enhance yield and purity, often employing solvents like dichloromethane (DCM) and the use of coupling reagents such as HBTU (1-Hydroxybenzotriazole) for peptide coupling reactions .

Synthesis Route

| Step | Reagents | Conditions |

|---|---|---|

| 1 | tert-butyl carbamate + 2-amino-2-ethylbutanol | DCM, room temperature |

| 2 | Coupling agent (e.g., HBTU) | Stirring overnight |

The biological activity of this compound is primarily attributed to its ability to act as a substrate for various enzymes involved in peptide synthesis. It has been shown to exhibit significant antibacterial properties against certain strains of bacteria. For instance, studies have indicated that derivatives of this compound can inhibit proteases such as LepB in E. coli, leading to enhanced antibacterial activity .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on human liver cell lines (HepG2). Results indicated that while some derivatives exhibited cytotoxicity, the levels were significantly lower than those observed with traditional antibiotics, suggesting a favorable safety profile .

Case Studies

- Antibacterial Activity : A study demonstrated that certain oligopeptides linked to this compound showed enhanced inhibition of bacterial growth at concentrations ranging from 8 to 32 mg/mL against hypersensitive E. coli strains .

- Cytotoxicity Assessment : In a hemolysis assay, compounds derived from this carbamate were tested on human red blood cells, showing hemolytic activity below 1%, which indicates a low risk of hemolysis at therapeutic concentrations .

Comparative Analysis

Recent literature highlights the comparative efficacy of various derivatives derived from this compound:

| Compound | IC50 (mM) | Cytotoxicity (mM) | Notes |

|---|---|---|---|

| SA-linked peptides | 0.056 - 0.071 | ~0.58 | More potent than SIA-linked peptides |

| SIA-linked peptides | 0.133 - 1.11 | ~2.97 | Less cytotoxic than SA analogs |

These findings suggest that modifications to the basic structure of this compound can lead to significant variations in biological activity and safety profiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tert-butyl N-(2-amino-2-ethylbutyl)carbamate and related Boc-protected amines:

Structural and Functional Divergence

- Reactivity : The azide-functionalized analog () enables click chemistry applications, a feature absent in the ethylbutyl derivative .

- Biological Activity : Schiff base derivatives () demonstrate metal-coordination capabilities, making them suitable for catalytic or antimicrobial studies, whereas benzimidazolone derivatives () are prioritized for enzyme inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.